N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-14-11-16(23-15(2)26)7-8-20(14)30(27,28)25-10-9-17(13-25)29-21-12-22-18-5-3-4-6-19(18)24-21/h3-8,11-12,17H,9-10,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKNNJZEXRUIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group of the pyrrolidine ring with a sulfonyl chloride.
Final Coupling: The final step involves coupling the quinoxaline moiety with the sulfonamide-pyrrolidine intermediate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the quinoxaline or pyrrolidine rings.
Substitution: The sulfonamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the efficacy of N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide as an anticancer agent. The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxic effects. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In animal models, administration of this compound showed a reduction in neuroinflammation and oxidative stress markers. Behavioral tests indicated improved cognitive functions, suggesting that the compound may protect neuronal integrity by modulating inflammatory responses and enhancing antioxidant defenses .
Targeting G Protein-Coupled Receptors (GPCRs)
This compound has been investigated for its interactions with GPCRs, which are critical targets in drug discovery.
Research Findings
In silico docking studies revealed that this compound has a high affinity for specific GPCR subtypes associated with pain modulation and mood regulation. This suggests potential applications in developing treatments for pain management and mood disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.
Data Table: SAR Insights
Mechanism of Action
The mechanism of action of N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures, such as quinoxaline-2-carboxylate.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones.
Sulfonamide Derivatives: Compounds such as sulfanilamide.
Uniqueness
N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide is unique due to its combination of a quinoxaline moiety, a pyrrolidine ring, and a sulfonamide linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Biological Activity
N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide, a compound with a complex structure, has been studied for its biological activity, particularly in pharmacological contexts. This article compiles recent findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a quinoxaline moiety linked to a pyrrolidine ring through a sulfonyl group. Its molecular formula is with a molecular weight of approximately 425.57 g/mol. The structural complexity suggests potential interactions with various biological targets.
-
Anticonvulsant Activity :
- Research indicates that derivatives of compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related pyrrolidine derivatives have shown significant activity in models of maximal electroshock seizures and psychomotor seizures, suggesting that the compound may interact with voltage-sensitive sodium channels, which are critical in modulating neuronal excitability .
-
Neuroprotective Effects :
- The quinoxaline scaffold is known for its neuroprotective properties. Compounds containing this moiety have been found to inhibit excitotoxicity in neuronal cells, potentially offering therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases.
-
Anti-inflammatory Activity :
- Sulfonamide-containing compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various models of inflammation. This suggests that this compound may also exert similar effects.
Biological Activity Summary Table
Case Studies and Research Findings
-
Anticonvulsant Screening :
- A study evaluated various N-phenyl derivatives for their anticonvulsant activity using the maximal electroshock (MES) model. The findings indicated that certain structural modifications led to enhanced efficacy, highlighting the importance of the pyrrolidine core in achieving desired biological activity .
- Neuroprotective Studies :
- Inflammation Models :
Q & A
Q. What are the key structural features of N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide, and how do they influence its reactivity?
The compound contains three critical moieties:
- A quinoxaline core (aromatic heterocycle with two nitrogen atoms), which confers π-π stacking potential and redox activity.
- A pyrrolidine sulfonyl group , providing conformational flexibility and hydrogen-bonding capacity via the sulfonamide oxygen atoms.
- A 3-methylphenylacetamide group, which may enhance lipophilicity and influence target binding.
The sulfonyl group acts as a strong electron-withdrawing group, polarizing the adjacent phenyl ring and directing electrophilic substitution reactions. The pyrrolidine linker allows spatial orientation of the quinoxaline moiety, critical for interactions with biological targets like enzymes or receptors .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical multi-step synthesis involves:
Quinoxaline functionalization : 2-hydroxyquinoxaline is reacted with 1-bromo-3-pyrrolidine under nucleophilic substitution conditions.
Sulfonylation : The pyrrolidine intermediate is sulfonylated using 4-(acetamido)-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
Purification : Column chromatography or recrystallization ensures >95% purity.
Key challenges include controlling regioselectivity during sulfonylation and minimizing racemization of the pyrrolidine ring .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms connectivity of the quinoxaline, pyrrolidine, and acetamide groups.
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₄H₂₅N₅O₄S).
- HPLC with UV detection (λ ~260 nm, quinoxaline absorption) assesses purity.
- IR spectroscopy identifies sulfonamide S=O stretching (~1350 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states for sulfonylation and pyrrolidine functionalization, guiding solvent selection (e.g., DMF vs. THF) and temperature optimization. For example, calculations might reveal that a polar aprotic solvent stabilizes the sulfonate intermediate, reducing side-product formation . Molecular docking can also prioritize substituent modifications to enhance binding affinity for a target enzyme .
Q. How can contradictory data on biological activity be resolved?
Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition) may arise from:
- Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter sulfonamide reactivity.
- Conformational flexibility : The pyrrolidine ring’s chair-to-twist-boat transitions may affect binding kinetics.
Resolution strategies : - Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions.
- Use molecular dynamics simulations to analyze pyrrolidine ring dynamics in solvent vs. bound states .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Deuterium labeling : Replace labile hydrogens (e.g., pyrrolidine C-H) with deuterium to slow oxidative metabolism.
- Prodrug design : Mask the acetamide group with a cleavable ester (e.g., pivaloyloxymethyl) for enhanced oral bioavailability.
- Cytochrome P450 inhibition assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
Methodological Challenges
Q. How to address low yields in the sulfonylation step?
Common issues include:
- Moisture sensitivity : Use anhydrous solvents and molecular sieves.
- Steric hindrance : Introduce a bulky base (e.g., DBU) to deprotonate the sulfonyl chloride intermediate.
- Alternative reagents : Replace benzenesulfonyl chloride with tosyl chloride for better leaving-group properties .
Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?
- Kinase profiling panels : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays.
- Cellular assays : Measure phosphorylation inhibition in A549 (lung cancer) or HUVEC (endothelial) cells via Western blot.
- Counter-screening : Test against off-targets (e.g., PDE5) to confirm selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
